4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a synthetic organic compound It belongs to the class of pyrazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The chloro, ethyl, and methyl groups can be introduced through various substitution reactions. For example, chlorination can be done using thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Ring: This can be synthesized separately and then attached to the pyrazole ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chloro group to a hydrogen atom.
Substitution: Various substitution reactions can be performed, such as nucleophilic substitution to replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium azide, potassium cyanide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is often associated with bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethyl-1-methyl-1H-pyrazole: Lacks the pyrrolidine ring.
3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the chloro group.
4-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the ethyl group.
Uniqueness
The presence of the chloro, ethyl, and pyrrolidin-2-yl groups in 4-chloro-3-ethyl-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H17Cl2N3 |
---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
4-chloro-3-ethyl-1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C10H16ClN3.ClH/c1-3-7-9(11)10(14(2)13-7)8-5-4-6-12-8;/h8,12H,3-6H2,1-2H3;1H |
InChI Key |
YSCVNTODXPAVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1Cl)C2CCCN2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.